molecular formula C20H14ClN3O3S B11651968 N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11651968
M. Wt: 411.9 g/mol
InChI Key: IDEQBXXQBNLUQI-UHFFFAOYSA-N
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Description

1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential .

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c1-11-4-7-16-15(9-11)23-19(27-16)13-10-12(5-6-14(13)21)22-20(28)24-18(25)17-3-2-8-26-17/h2-10H,1H3,(H2,22,24,25,28)

InChI Key

IDEQBXXQBNLUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA, typically involves the use of 2-aminophenol as a precursor. The reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported . For example, the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes can yield benzoxazole derivatives with significant efficiency .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 1-[4-CHLORO-3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with various enzymes and receptors, leading to its broad spectrum of biological activities. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

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